molecular formula C20H24N2O B11409262 2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole

Cat. No.: B11409262
M. Wt: 308.4 g/mol
InChI Key: VRXLHCZYSHBJBV-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxybenzyl group and a methylbutyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include hydrochloric acid, sulfuric acid, or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens, nitro groups, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and amines (aniline) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated, nitrated, or aminated benzimidazole derivatives.

Scientific Research Applications

2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzyl)-1H-benzimidazole
  • 1-(2-methylbutyl)-1H-benzimidazole
  • 2-(4-hydroxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole

Uniqueness

2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole is unique due to the presence of both the methoxybenzyl and methylbutyl groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved solubility, or different reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-(2-methylbutyl)benzimidazole

InChI

InChI=1S/C20H24N2O/c1-4-15(2)14-22-19-8-6-5-7-18(19)21-20(22)13-16-9-11-17(23-3)12-10-16/h5-12,15H,4,13-14H2,1-3H3

InChI Key

VRXLHCZYSHBJBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC

Origin of Product

United States

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